
p-Toluenesulphenyl cyanide
Vue d'ensemble
Description
p-Toluenesulphenyl cyanide: is an organic compound with the molecular formula C8H7NO2S . It is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. This compound is widely utilized in organic synthesis due to its electrophilic nature, allowing it to react with nucleophiles to form various products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Toluenesulphenyl cyanide can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process includes the careful addition of reactants and continuous monitoring of temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluenesulphenyl cyanide undergoes various chemical reactions, including:
Hetero-Diels-Alder Reaction: It reacts with silyl enol ethers to form hydrolytically sensitive [4+2] adducts.
Cycloaddition Reactions: It undergoes [2+3] cycloaddition with azides to form 5-sulfonyl tetrazoles.
Reaction with Alcohols: In the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,4-diazabicyclo[2.2.2]octane, it reacts with alcohols to yield sulfinates.
Common Reagents and Conditions:
Reagents: Silyl enol ethers, azides, alcohols, bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,4-diazabicyclo[2.2.2]octane)
Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the specific reaction.
Major Products:
- Hydrolytically Sensitive [4+2] Adducts
- 5-Sulfonyl Tetrazoles
- Sulfinates
Applications De Recherche Scientifique
p-Toluenesulphenyl cyanide has a wide range of applications in scientific research, including:
- Peptide Synthesis: It is used in the synthesis of peptides by acting as an electrophilic reagent .
- Synthesis of Heterocyclic Compounds: It is utilized in the creation of various heterocyclic compounds through cycloaddition reactions .
- Organometallic Chemistry: It plays a role in the formation of organometallic compounds, which are important in catalysis and material science .
- Free-Radical Cyanation: It is employed in the free-radical cyanation of B-alkylcatecholboranes .
Mécanisme D'action
The mechanism of action of p-toluenesulphenyl cyanide involves its electrophilic nature, which allows it to react with nucleophiles. Upon interaction with a nucleophile, it forms a p-toluenesulphenyl cyanideate anion, which is subsequently attacked by the nucleophile, leading to the formation of a novel carbon-carbon bond . This sequence of events is crucial in various synthetic applications.
Comparaison Avec Des Composés Similaires
- p-Toluenesulfonyl chloride
- p-Toluenesulfonylmethyl isocyanide
- Benzoyl cyanide
Comparison:
- p-Toluenesulfonyl chloride is primarily used as a reagent for the introduction of the tosyl group in organic synthesis, whereas p-toluenesulphenyl cyanide is used for its electrophilic properties in forming carbon-carbon bonds .
- p-Toluenesulfonylmethyl isocyanide is utilized in the synthesis of heterocycles, similar to this compound, but it has different reactivity and applications .
- Benzoyl cyanide undergoes similar reactions with nucleophiles but has different electronic properties due to the presence of the benzoyl group, making it less reactive compared to this compound .
This compound stands out due to its unique combination of electrophilic properties and reactivity, making it a valuable compound in various synthetic applications.
Propriétés
IUPAC Name |
(4-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURJIGQVKMELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361583 | |
| Record name | p-toluenesulphenyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-74-5 | |
| Record name | p-toluenesulphenyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B1656374.png)
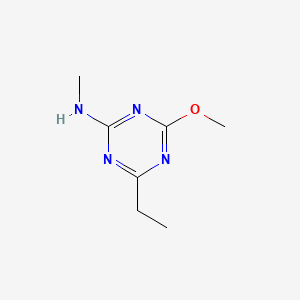
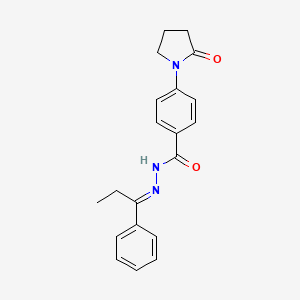
![4-[(E)-{[2-(2,4-Dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-N,N-diethylaniline](/img/structure/B1656378.png)
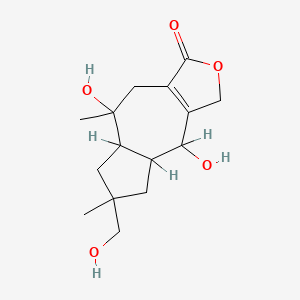
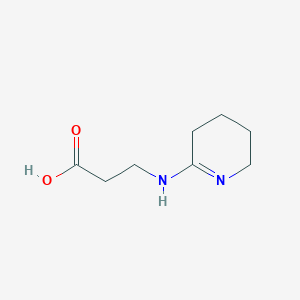


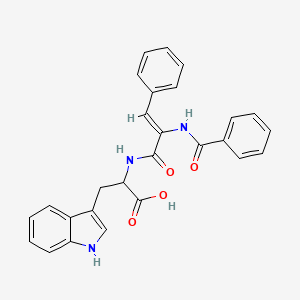
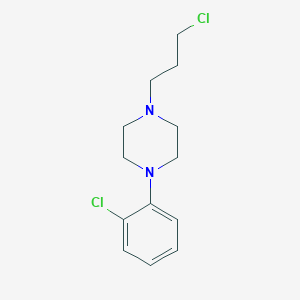

![3,6-Dioxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole-3,6-diium](/img/structure/B1656391.png)
![11-Morpholin-4-yl-10-oxido-4-oxa-3,5-diaza-10-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-1-ol](/img/structure/B1656392.png)
![2-[4-[[(E)-Benzylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B1656396.png)
